

# Application Note: MDL 105,519 in Anxiety Research

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: Mdl 105519

Cat. No.: B1633640

[Get Quote](#)

## Introduction & Mechanism of Action

MDL 105,519 is a potent, selective, and systemically active antagonist of the glycine recognition site (Glycine-B site) of the N-methyl-D-aspartate (NMDA) receptor.[1] Unlike competitive NMDA antagonists (which bind the glutamate site) or channel blockers (like MK-801), MDL 105,519 modulates the receptor allosterically.

In anxiety research, this compound is critical for investigating the glutamatergic hypothesis of anxiety. It offers a unique pharmacological profile: it exhibits anxiolytic-like effects in specific models but, unlike some other glycine antagonists, displays a narrow therapeutic window regarding muscle relaxation.[2][3]

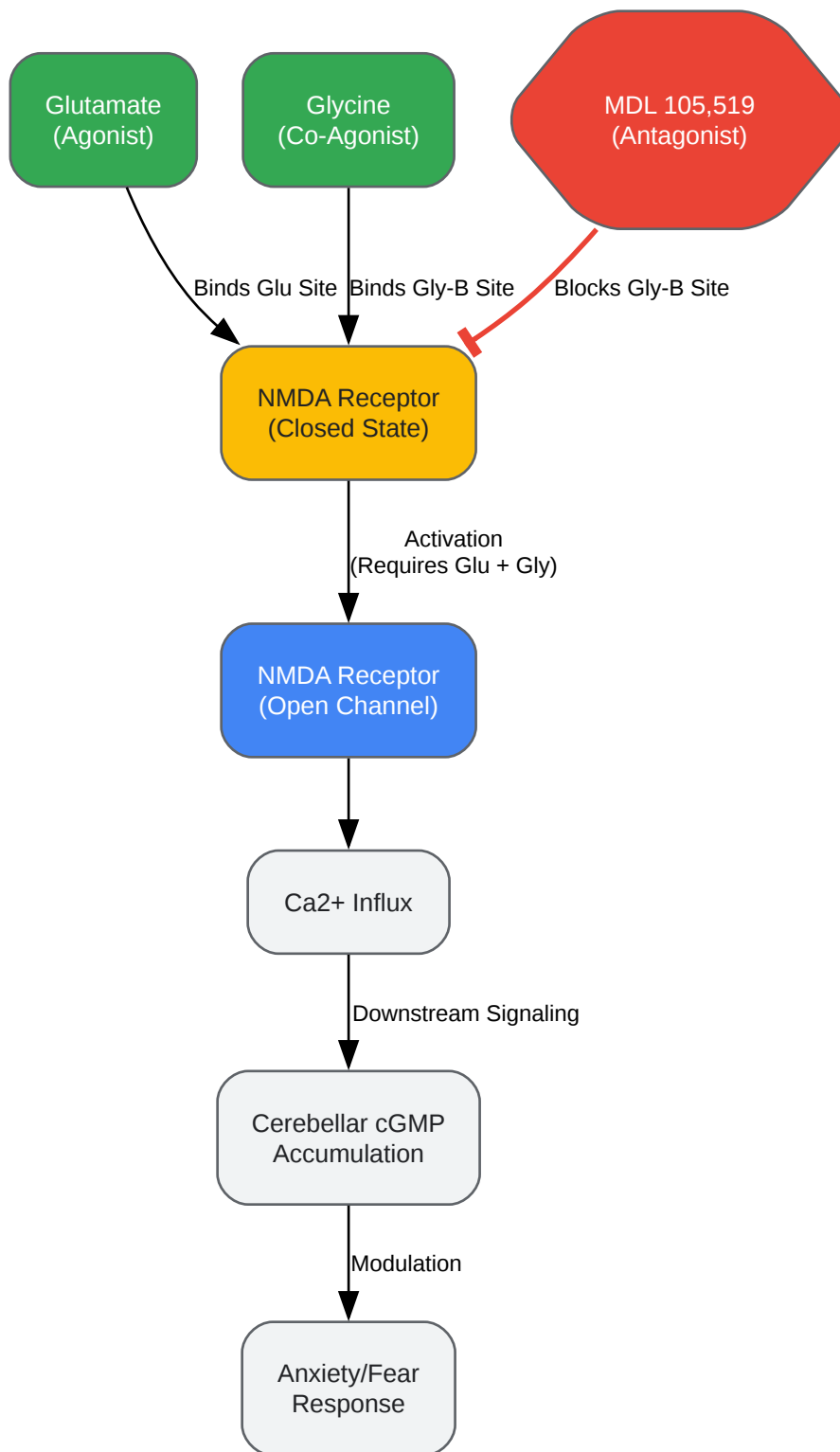
## Pharmacological Profile[2][4][5][6][7][8][9][10][11]

- Chemical Name: (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid[1][2][4][5]
- Target: NMDA Receptor Glycine-B site ( ) [1]

- Selectivity: >10,000-fold selective over AMPA, Kainate, and GABA receptors.[1]
- Key Advantage: Low risk of psychotomimetic side effects (e.g., hyperlocomotion, stereotypy) compared to channel blockers like PCP or MK-801.

## Mechanistic Signaling Pathway

The following diagram illustrates the interference of MDL 105,519 with the NMDA receptor signaling cascade, specifically preventing the co-agonist action of glycine required for channel opening.



[Click to download full resolution via product page](#)

Caption: MDL 105,519 competitively inhibits glycine binding, preventing NMDA channel opening and downstream cGMP accumulation.

## Formulation & Preparation Protocol

MDL 105,519 is an indole-carboxylic acid derivative.[1][2][4][5] It has poor water solubility and requires specific formulation for in vivo administration.[1]

### Reagents Required[10][11][13]

- MDL 105,519 (Solid)[1]
- 1.0 N NaOH (Sodium Hydroxide)[1]
- 0.9% Sterile Saline (NaCl)
- 1.0 N HCl (Hydrochloric Acid) for pH adjustment
- pH meter or strips[1]

### Step-by-Step Solubilization (Stock Concentration: 10 mg/mL)

- Weighing: Accurately weigh the required amount of MDL 105,519 (e.g., 10 mg).
- Initial Dissolution: Add a minimal volume of 1.0 N NaOH (approx. 50-100  $\mu$ L per 10 mg drug). [1] Vortex vigorously until the powder is fully dissolved and the solution is clear.
  - Note: The compound forms a sodium salt in this step.[1]
- Dilution: Slowly add 0.9% Sterile Saline to reach ~90% of the final target volume.
- pH Adjustment (Critical):
  - Check pH.[1] It will be highly alkaline.[1]
  - Carefully titrate with 1.0 N HCl dropwise to adjust the pH to  $7.4 \pm 0.2$ . [1]
  - Warning: If pH drops below 7.0, the compound may precipitate out of solution.
- Final Volume: Adjust to the final volume with saline.

- Sterilization: Pass through a 0.22 µm syringe filter if administering IV or ICV.[1] For IP, this is recommended but optional if prepared freshly in a clean hood.[1]

## Experimental Protocols: Anxiety Research

### Study Design: Separation-Induced Vocalization (SIV)

The SIV model in rat pups is the gold standard for detecting anxiolytic effects of glycine antagonists, as it is sensitive to glutamatergic modulation.

Subject: Wistar Rat Pups (Postnatal Day 7–11). Dosing Route: Intraperitoneal (i.p.).[1][6] Pre-treatment Time: 30 minutes.

#### A. Dose-Response Workflow

Group	Treatment	Dose (mg/kg)	Purpose
1	Vehicle	N/A	Baseline Anxiety Control
2	MDL 105,519	1.0	Low Dose
3	MDL 105,519	3.0	Mid Dose (Target Anxiolytic)
4	MDL 105,519	10.0	High Dose (Test for Sedation)
5	Diazepam	1.0	Positive Control

#### B. Behavioral Assay Procedure[1][7]

- Isolation: Remove the pup from the mother and littermates.[1][6]
- Administration: Inject the assigned treatment (i.p.) in a volume of 10 mL/kg.
- Home Cage Return: Return pup to the home cage for 30 minutes to allow drug absorption.
- Testing:
  - Place the pup in a sound-attenuated chamber with an ultrasonic microphone.[1]

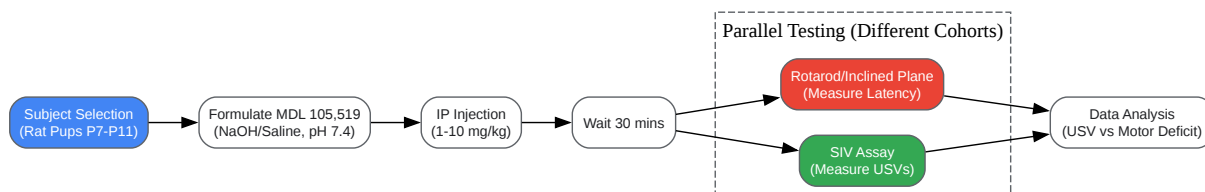
- Record ultrasonic vocalizations (USVs) in the 30–50 kHz range for 5 minutes.
- Metric: Total number of calls and total duration of calling.[1]

## C. Mandatory Control: Motor Coordination (Rotarod)

Crucial Expert Insight: MDL 105,519 has been reported to induce muscle relaxation at doses overlapping with or slightly lower than anxiolytic doses in some strains.[1] You must validate that reduced vocalization is due to anxiolysis and not sedation.[1]

- Apparatus: Rotarod configured for rat pups (low speed/diameter) or "Time on Inclined Plane" (TIP).
- Protocol: 30 minutes post-injection, place pup on the apparatus.
- Metric: Latency to fall (seconds).
- Interpretation: If USVs decrease but Rotarod latency remains stable, the effect is anxiolytic. [1] If both decrease, the effect is confounded by sedation.

## Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow distinguishing specific anxiolytic effects from non-specific motor deficits.

## Data Analysis & Interpretation

### Expected Results

- Vehicle: High number of USVs (distress calls).[1]
- MDL 105,519 (Effective Dose): Significant reduction in USVs compared to vehicle.[1][8]
- Sedation Flag: If the 10 mg/kg group shows >50% reduction in Rotarod latency, the reduction in USVs at this dose is likely due to muscle relaxation, not pure anxiolysis.

## Statistical Treatment

Calculate the Anxiolytic Index (AI) to normalize data:

- $AI > 1.0$ : Indicates specific anxiolytic potential.[1]
- $AI \leq 1.0$ : Indicates non-specific sedation.[1]

## References

- Baron, B. M., et al. (1997).[1] Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist.[1][9] *European Journal of Pharmacology*, 323(2-3), 181-192. [1] [Link](#)
- Kehne, J. H., et al. (1991).[1] NMDA receptor complex antagonists have potential anxiolytic effects as measured with separation-induced ultrasonic vocalizations.[1][2][3][9] *European Journal of Pharmacology*, 193(3), 283-292.[3] [Link](#)
- Höfner, G., & Wanner, K. T. (1997).[1] Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes.[1][10] *Neuroscience Letters*, 226(2), 79-82. [Link](#)
- Siegel, S. J., et al. (1996).[1] [3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor.[5] *European Journal of Pharmacology*, 312(3), 357-365. [Link](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Indole | C8H7N | CID 798 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. NMDA receptor complex antagonists have potential anxiolytic effects as measured with separation-induced ultrasonic vocalizations - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. \[3H\]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. \[3H\]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. mdpi.com \[mdpi.com\]](#)
- [7. mccormick.northwestern.edu \[mccormick.northwestern.edu\]](#)
- [8. N-Methyl-d-Aspartate Receptor Channel Blocker–Like Discriminative Stimulus Effects of Nitrous Oxide Gas - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. medchemexpress.com \[medchemexpress.com\]](#)
- [10. Characterisation of the binding of \[3H\]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Application Note: MDL 105,519 in Anxiety Research]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1633640/docs#application-note-mdl-105-519-in-anxiety-research>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)